molecular formula C48H78O18 B1194902 Oleanoglycotoxin-A CAS No. 50657-29-9

Oleanoglycotoxin-A

Cat. No. B1194902
CAS RN: 50657-29-9
M. Wt: 943.1 g/mol
InChI Key: IPJFUYXEIWFMMG-ZFZFIKJNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleanoglycotoxin-A is a triterpenoid saponin.

Scientific Research Applications

Antioxidant and Protective Effects

Oleanolic acid, a natural triterpenoid, exhibits significant antioxidant activities. It functions as a free radical scavenger and a biological molecule enhancing antioxidant defenses. This contributes to protecting cells against oxidative injury, especially in liver disorders (Wang et al., 2010).

Antidiabetic Properties

Research has shown that oleanolic acid improves insulin response and helps in managing diabetes and metabolic syndrome. It modulates enzymes related to insulin biosynthesis and secretion, and has effects on transcription factor Nrf2, thus aiding in controlling hyperglycemia and lipidemia (Castellano et al., 2013); (Camer et al., 2014).

Effects on Lipid Metabolism

Oleanolic acid has been identified to lower serum levels of triglycerides, cholesterol, and LDL cholesterol in animal models. It mediates its lipid-lowering effect through the regulation of the miR-98-5p/PGC-1β axis, which is crucial in maintaining hepatic lipid homeostasis (Chen et al., 2017).

Antifertility and Contraceptive Actions

Oleanoglycotoxin-A has been shown to have antifertility activity, preventing pregnancy or reducing embryonic count in animal studies. This suggests its potential as an abortifacient during early stages of pregnancy (Stolzenberg et al., 1976).

Anticancer Potential

Oleanolic acid and its derivatives modulate multiple signaling pathways, showing potent antiangiogenic and antitumor activities in various cancer models. Synthetic derivatives like CDDO have been evaluated for their anti-cancer properties in clinical situations (Shanmugam et al., 2014).

Overall Therapeutic Potential

Oleanolic acid is researched for its wide range of therapeutic effects including antiviral, anti-HIV, antibacterial, anti-inflammatory, hepatoprotective, and gastroprotective activities. Its role in the prevention and management of chronic diseases is being increasingly recognized (Ayeleso et al., 2017).

properties

CAS RN

50657-29-9

Product Name

Oleanoglycotoxin-A

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H78O18/c1-43(2)14-16-48(42(59)60)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-38(66-40-35(57)33(55)31(53)25(20-50)62-40)36(58)37(26(21-51)63-41)65-39-34(56)32(54)30(52)24(19-49)61-39/h8,23-41,49-58H,9-21H2,1-7H3,(H,59,60)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36-,37+,38+,39-,40-,41-,45-,46+,47+,48-/m0/s1

InChI Key

IPJFUYXEIWFMMG-ZFZFIKJNSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.